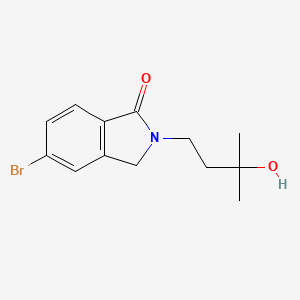
5-Bromo-2-(3-hydroxy-3-methylbutyl)isoindolin-1-one
Cat. No. B8384980
M. Wt: 298.18 g/mol
InChI Key: UWIQCABMQVPXFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09365566B2
Procedure details


To methyl 4-bromo-2-(bromomethyl)benzoate (0.220 g, 0.714 mmol) suspended in MeOH (6.0 mL) were added 4-amino-2-methylbutan-2-ol (0.077 g, 0.750 mmol) and Et3N (0.156 mL, 1.107 mmol). The mixture was heated to reflux (85° C.) for 24 hours, then cooled to RT, and concentrated in vacuo to give the title compound, which was used without further purification.



Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=O)=[C:4]([CH2:12]Br)[CH:3]=1.[NH2:14][CH2:15][CH2:16][C:17]([CH3:20])([OH:19])[CH3:18].CCN(CC)CC>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:10][CH:11]=1)[C:6](=[O:8])[N:14]([CH2:15][CH2:16][C:17]([OH:19])([CH3:20])[CH3:18])[CH2:12]2
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.22 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)OC)C=C1)CBr
|
Step Two
|
Name
|
|
|
Quantity
|
0.077 g
|
|
Type
|
reactant
|
|
Smiles
|
NCCC(C)(O)C
|
|
Name
|
|
|
Quantity
|
0.156 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
85 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to RT
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C2CN(C(C2=CC1)=O)CCC(C)(C)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

